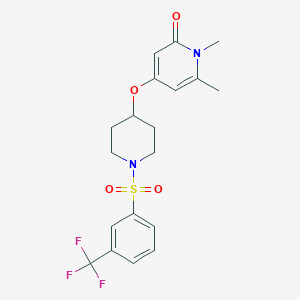

1,6-dimethyl-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1,6-dimethyl-4-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O4S/c1-13-10-16(12-18(25)23(13)2)28-15-6-8-24(9-7-15)29(26,27)17-5-3-4-14(11-17)19(20,21)22/h3-5,10-12,15H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFFETCUJJLIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,6-Dimethyl-4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a complex heterocyclic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- A pyridine ring

- A piperidine moiety

- A trifluoromethyl-substituted phenyl sulfonyl group

The molecular formula is , indicating a complex structure that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

1. Enzyme Inhibition:

- The sulfonamide group is known for its ability to inhibit specific enzymes, such as carbonic anhydrase and urease, which are critical in various physiological processes.

- Case Study: In vitro studies demonstrated that compounds with similar structures exhibit significant inhibition of urease with IC50 values ranging from 2.14 µM to 6.28 µM .

2. Anticancer Activity:

- Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines.

- Research Findings: In a study involving MCF cell lines, the compound accelerated apoptosis in a dose-dependent manner, demonstrating potential as an anticancer agent .

3. Neuropharmacological Effects:

- The piperidine component may contribute to neuroactive properties, potentially affecting neurotransmitter systems.

- Example: Compounds with similar piperidine structures have shown promise in treating neurological disorders by modulating acetylcholine levels .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of the compound in vivo using tumor-bearing mice. Results indicated a marked reduction in tumor growth compared to control groups, suggesting that the compound may interfere with tumor proliferation pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of related sulfonamide compounds. The results showed that these compounds could effectively inhibit urease and acetylcholinesterase, leading to potential applications in treating conditions like peptic ulcers and Alzheimer’s disease.

Comparison with Similar Compounds

5,6-Dimethyl-4-(Trifluoromethyl)pyridin-2(1H)-one (Compound 6 from )

Structural Features :

- Pyridin-2(1H)-one core with 5,6-dimethyl and 4-trifluoromethyl substituents.

- Lacks the piperidinyl-sulfonyl group present in the target compound.

Pharmacological Activity :

- Demonstrated analgesic activity in Sprague–Dawley rats and CD-1 mice using the hot-plate test.

Comparison :

The absence of the piperidinyl-sulfonyl group in Compound 6 may reduce its bioavailability or target selectivity compared to the target compound. The trifluoromethyl group at position 4 could enhance metabolic stability, but the lack of a sulfonamide moiety might limit interactions with charged protein residues.

4-((1-((3-Chloro-4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (PubChem Compound from )

Structural Features :

- Shares the pyridin-2(1H)-one core and 1,6-dimethyl groups.

- Substituent variation: 3-chloro-4-fluorophenylsulfonyl instead of 3-(trifluoromethyl)phenylsulfonyl.

Comparison :

- Chlorine’s inductive effect may enhance stability, while fluorine’s electronegativity could influence hydrogen-bonding interactions.

3-[2-[4-(6-Fluoro-1,2-Benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ()

Structural Features :

- Pyrimidin-4-one core fused with a pyrido ring.

- Piperidine linked to a 6-fluoro-benzisoxazole group, a motif seen in antipsychotics (e.g., risperidone).

Comparison :

- The pyrimidinone core may offer distinct pharmacokinetic profiles, such as increased rigidity or altered metabolic pathways. No pharmacological data are provided, but the structural complexity implies a specialized therapeutic niche .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.